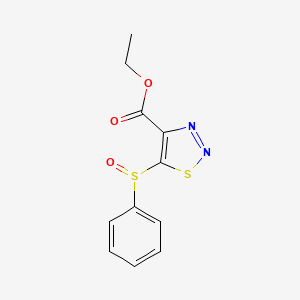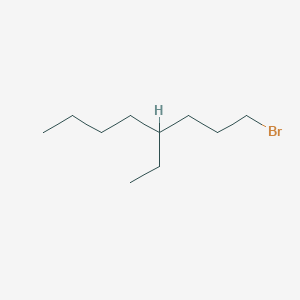
1-Bromo-4-ethyloctane
Overview
Description
1-Bromo-4-ethyloctane is an organic compound with the molecular formula C10H21Br . It is a derivative of octane, where a bromine atom is substituted at the 1st position and an ethyl group at the 4th position .
Molecular Structure Analysis
The molecular structure of this compound consists of a ten-carbon chain (octane), with a bromine atom attached to the first carbon and an ethyl group (two-carbon chain) attached to the fourth carbon .Scientific Research Applications
Electrochemical Behavior : Pritts and Peters (1995) explored the electrochemical reduction of 1,4-dihalobutanes, including 1-bromo-4-ethyloctane derivatives, at carbon cathodes. They discovered a range of reduction products, including n-octane and 1-bromooctane, highlighting the compound's utility in electrochemical applications (Pritts & Peters, 1995).
Synthesis of Flavor Compounds : Liu et al. (2010) described the rapid synthesis of the flavor compound 4-Ethyloctanoic acid using microwave irradiation. This compound derivatives played a crucial role in this process, demonstrating the compound's relevance in the synthesis of flavoring agents (Liu et al., 2010).
Phase Transfer Catalysis : Tsanov, Stamenova, and Tsvetanov (1993) used 1-bromooctane in a model displacement reaction to test the effectiveness of crosslinked poly(ethylene oxide) as a phase transfer catalyst. This research highlights the compound's potential in catalytic applications (Tsanov, Stamenova, & Tsvetanov, 1993).
Metal-Organic Frameworks (MOFs) : Huang et al. (2017) synthesized Zirconium-based MOFs with various substitutes, including bromo groups similar to this compound. Their study underscores the importance of such compounds in enhancing the catalytic performance of MOFs (Huang et al., 2017).
Polymer Modification : Yuan et al. (2011) used brominated polymers, akin to this compound derivatives, for the cationic ring-opening polymerization of 2-ethyl-2-oxazoline. This research demonstrates the compound's utility in creating water-soluble brush polymers and polyelectrolyte copolymers (Yuan et al., 2011).
Properties
IUPAC Name |
1-bromo-4-ethyloctane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21Br/c1-3-5-7-10(4-2)8-6-9-11/h10H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXSXROUMJEOLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




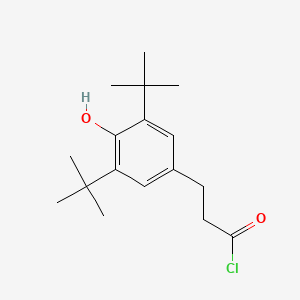
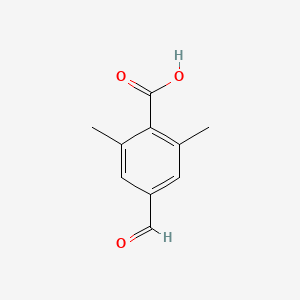
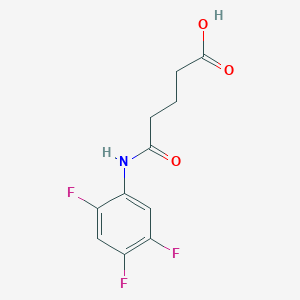
![4-[(2-Hydroxy-3-methoxybenzyl)amino]benzonitrile](/img/structure/B3123256.png)
![2-Methoxy-6-({[4-(trifluoromethoxy)phenyl]amino}methyl)phenol](/img/structure/B3123262.png)
![N-(3,5-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3123269.png)
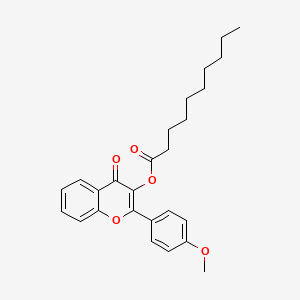
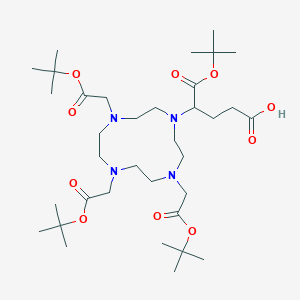
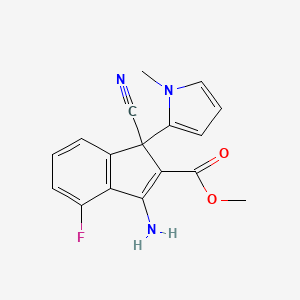
![Ethyl 5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B3123302.png)
![Ethyl 5-[(4-methylphenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B3123310.png)
